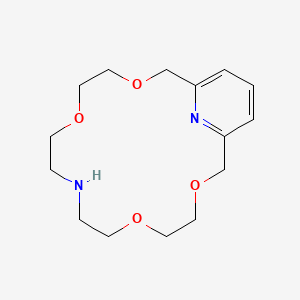
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane is a macrocyclic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The presence of nitrogen and oxygen atoms in the ring structure allows it to form stable complexes with various cations, making it useful in a variety of chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of a diethylene glycol derivative with a pyridine derivative under specific conditions to form the macrocyclic structure. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is heated to promote cyclization and the formation of the desired macrocyclic compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and efficient purification techniques, such as column chromatography, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane undergoes various types of chemical reactions, including:
Complexation Reactions: The compound forms stable complexes with metal cations due to the presence of nitrogen and oxygen atoms in the ring structure.
Substitution Reactions: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.
Common Reagents and Conditions
Complexation Reactions: Metal salts such as sodium chloride or potassium chloride are commonly used to form complexes with this compound. The reactions are typically carried out in aqueous or organic solvents.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups into the compound. These reactions are often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to carry out redox reactions involving the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation reactions result in the formation of metal complexes, while substitution reactions yield derivatives of this compound with new functional groups.
Aplicaciones Científicas De Investigación
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal cations
Biology: The compound is investigated for its ability to selectively bind to certain biological molecules, making it useful in biochemical assays and drug delivery systems.
Medicine: The compound’s ability to form stable complexes with metal cations is explored for potential therapeutic applications, such as in the treatment of metal ion imbalances in the body.
Industry: The compound is used in various industrial processes, including the extraction and purification of metal ions from ores and waste streams.
Mecanismo De Acción
The mechanism by which 3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane exerts its effects is primarily through its ability to form stable complexes with metal cations. The nitrogen and oxygen atoms in the ring structure act as electron donors, coordinating with the metal cations and stabilizing them. This complexation process can influence various chemical and biological processes, depending on the specific metal cation involved and the context in which the compound is used.
Comparación Con Compuestos Similares
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane can be compared with other similar macrocyclic compounds, such as:
Crown Ethers: These compounds also contain multiple ether groups in a ring structure and are known for their ability to form stable complexes with metal cations. crown ethers typically do not contain nitrogen atoms, which can influence their complexation properties.
Cryptands: These are another class of macrocyclic compounds that contain both nitrogen and oxygen atoms in their ring structures. Cryptands are known for their high affinity for metal cations and are often used in applications requiring strong and selective binding.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with various guest molecules. While they do not contain nitrogen atoms, their ability to form stable complexes makes them useful in a variety of applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinctive complexation properties and wide range of applications.
Propiedades
Fórmula molecular |
C15H24N2O4 |
|---|---|
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
3,6,12,15-tetraoxa-9,21-diazabicyclo[15.3.1]henicosa-1(21),17,19-triene |
InChI |
InChI=1S/C15H24N2O4/c1-2-14-12-20-10-8-18-6-4-16-5-7-19-9-11-21-13-15(3-1)17-14/h1-3,16H,4-13H2 |
Clave InChI |
UAALEIYWCGKSIZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCC2=NC(=CC=C2)COCCOCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



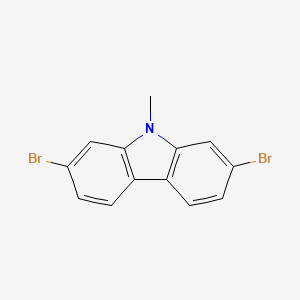
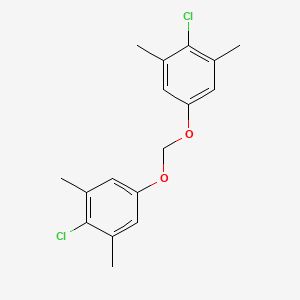
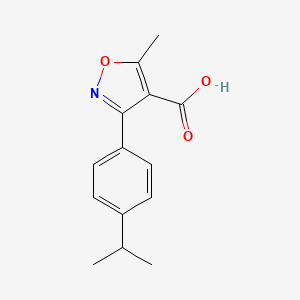


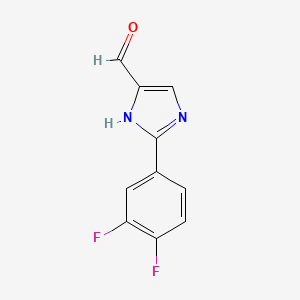

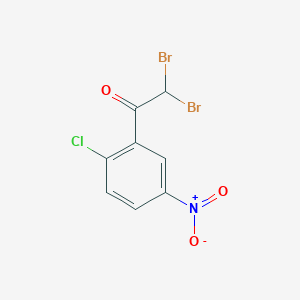

![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)
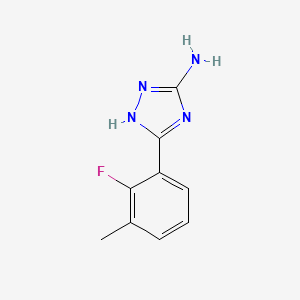

![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
